2,5-Dichloropentyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWUJXVPSIYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN=C=S)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397793 | |
| Record name | 2,5-Dichloropentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380482-28-0 | |
| Record name | 2,5-Dichloropentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2,5-Dichloropentyl Isothiocyanate: A Multi-Technique Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel compound 2,5-Dichloropentyl isothiocyanate. In the absence of published spectral data for this specific molecule, this paper synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its signature profiles across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We detail the theoretical underpinnings, experimental workflows, and expected data for each technique. The causality behind spectral features—from the deshielding effects of electronegative substituents in NMR to characteristic vibrational modes in IR and predictable fragmentation patterns in MS—is thoroughly explained. This guide serves as an authoritative reference for researchers engaged in the synthesis and characterization of halogenated aliphatic isothiocyanates, providing a robust framework for structural elucidation and purity assessment.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a five-carbon aliphatic chain, a terminal isothiocyanate group (-N=C=S), and two chlorine atoms at positions 2 and 5. The strategic placement of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals or agrochemicals where isothiocyanates are known for their biological activity.[1]
Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides an empirical, non-destructive means to verify molecular structure. This guide integrates three core spectroscopic techniques—NMR, IR, and MS—to build a complete analytical profile of the target molecule. Each technique offers a unique and complementary piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of protons and carbons.
-
Infrared (IR) Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides structural information through the analysis of fragmentation patterns.
By combining these data, a scientist can unambiguously confirm the identity and purity of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure determination. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectrum reveals detailed information about the electronic environment of each nucleus.
Causality Behind Experimental Choices
The choice of solvent and reference standard is critical for acquiring clean, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its high solubility for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak in the ¹³C spectrum.[2] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and produces a single sharp signal upfield of most organic proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Predicted ¹H NMR Spectrum Analysis
The presence of two highly electronegative chlorine atoms and the isothiocyanate group will significantly influence the chemical shifts of adjacent protons, pulling electron density away and "deshielding" them, which causes their signals to appear further downfield.[3]
| Labeled Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-5 (CH ₂-Cl) | 2H | ~3.65 | Triplet (t) | Directly attached to a carbon bearing a chlorine atom, resulting in significant deshielding. Coupled to the two H-4 protons. |
| H-1 (N-CH ₂) | 2H | ~3.60 | Triplet (t) | Adjacent to the electron-withdrawing isothiocyanate group. Coupled to the two H-2 protons. |
| H-2 (CH Cl) | 1H | ~4.10 | Multiplet (m) | Attached to a carbon bearing a chlorine atom and adjacent to two methylene groups, leading to the most deshielded signal and complex splitting. |
| H-4 (Cl-CH₂-CH ₂) | 2H | ~1.95 | Multiplet (m) | Influenced by two adjacent methylene/methine groups. |
| H-3 (-CH₂-CH ₂-CH₂) | 2H | ~1.75 | Multiplet (m) | Least deshielded aliphatic protons, appearing furthest upfield.[4] |
Predicted ¹³C NMR Spectrum Analysis
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dominated by the electronegativity of the attached groups. The isothiocyanate carbon itself often presents a unique challenge, as its signal can be broad and of low intensity due to its relaxation mechanism.[5]
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -NCS | ~131 | The characteristic chemical shift for an isothiocyanate carbon.[6] Its signal may be broad. |
| C -2 (CHCl) | ~58-62 | The carbon atom bonded to chlorine experiences a strong downfield shift. |
| C -1 (N-CH₂) | ~46 | Attached to the nitrogen of the isothiocyanate group. |
| C -5 (CH₂Cl) | ~44 | Attached to the terminal chlorine atom. |
| C -4 | ~35 | Aliphatic carbon adjacent to the CHCl group. |
| C -3 | ~28 | Aliphatic carbon least influenced by electron-withdrawing groups.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Predicted IR Spectrum Analysis
The IR spectrum of this compound will be dominated by absorptions from the isothiocyanate group, the carbon-chlorine bonds, and the aliphatic C-H bonds.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| Isothiocyanate (-N=C=S) | 2200 - 2000 | Strong, Broad | Asymmetric Stretch[7] |
| Alkane C-H | 2960 - 2850 | Medium-Strong | C-H Stretch[8] |
| Alkyl Halide (C-Cl) | 850 - 550 | Strong | C-Cl Stretch[9][10] |
| Methylene C-H Wag (-CH₂X) | 1300 - 1150 | Medium | C-H Wag[10] |
The most diagnostic peak will be the very strong and characteristically broad absorption between 2000-2200 cm⁻¹. This peak is a definitive indicator of the isothiocyanate functional group and is often one of the first features a chemist looks for when confirming the success of a synthesis.[7][11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to fragment in a predictable manner. The resulting mass spectrum provides the molecular weight and valuable structural clues based on the masses of the fragments.
Causality Behind Experimental Choices
Electron Ionization (EI) is a robust and common ionization technique that imparts high energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed fragmentation pattern that acts as a molecular fingerprint, which is highly valuable for structural confirmation. The analysis is often coupled with Gas Chromatography (GC) for prior separation and purification of the analyte.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities based on boiling point and column affinity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Predicted Mass Spectrum Analysis
Molecular Ion (M⁺): The molecular weight of C₆H₉Cl₂NS is approximately 197.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks:
-
M⁺: (containing two ³⁵Cl atoms) at m/z 197.
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 199.
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 201. The expected intensity ratio of these peaks will be approximately 9:6:1, a hallmark signature for a molecule containing two chlorine atoms.[12]
Key Fragmentation Pathways: The fragmentation of alkyl isothiocyanates is well-documented.[13] The presence of chlorine atoms provides additional, predictable cleavage sites.
Caption: Proposed EI fragmentation of this compound.
| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure / Loss |
| [M-Cl]⁺ | 162 | Loss of a chlorine radical |
| [M-NCS]⁺ | 124 | Loss of the isothiocyanate radical |
| [M-HCl]⁺˙ | 161 | McLafferty-type rearrangement or elimination |
| [CH₂=NCS]⁺ | 72 | α-cleavage next to the nitrogen, a common fragmentation for alkyl isothiocyanates.[13] |
| [C₅H₈Cl]⁺ | 103 | Loss of a chlorine radical followed by loss of HCl from the [M-Cl]⁺ fragment. |
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural verification.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra define the precise carbon-hydrogen backbone and the electronic impact of the chloro and isothiocyanate substituents. The IR spectrum provides definitive evidence for the presence of these key functional groups, most notably the strong, broad -N=C=S stretch. Finally, mass spectrometry confirms the correct molecular weight, verifies the presence of two chlorine atoms through its distinct isotopic pattern, and displays fragmentation patterns consistent with the proposed structure. This comprehensive guide provides the analytical blueprint for the successful identification and characterization of this molecule.
References
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (n.d.). Mass Spectra of Isothiocyanates. SciSpace.
- Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry.
- LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition.
- YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy.
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry.
- Antonsen, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules.
- Augustyniak, D., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Nalli, S. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. DTIC.
- OpenOChem Learn. (n.d.). Alkanes.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
Sources
- 1. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scispace.com [scispace.com]
Technical Guide: Preliminary Cytotoxicity Screening of 2,5-Dichloropentyl Isothiocyanate
Executive Summary & Chemical Rationale
Isothiocyanates (ITCs) are a class of electrophilic phytochemicals with well-documented chemopreventive and cytotoxic activities.[1] While naturally occurring ITCs like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) are extensively studied, synthetic analogs offering optimized lipophilicity and metabolic stability are of increasing interest in oncology.
2,5-Dichloropentyl isothiocyanate (CAS: 380482-28-0) represents a synthetic halogenated alkyl-ITC. The introduction of chlorine atoms at the C2 and C5 positions of the pentyl chain serves two critical medicinal chemistry functions:
-
Enhanced Lipophilicity: Chlorine substitution increases the partition coefficient (LogP), potentially facilitating rapid passive diffusion across the plasma membrane compared to the parent pentyl-ITC.
-
Electronic Modulation: The electron-withdrawing nature of the chlorines may modulate the electrophilicity of the central carbon in the isothiocyanate group (-N=C=S), tuning its reactivity toward cellular thiols (glutathione) and protein targets (tubulin, Keap1).
This guide outlines a rigorous, self-validating protocol for the preliminary cytotoxicity screening of this specific analog, moving from compound preparation to mechanistic validation.
Experimental Design Strategy
The "Self-Validating" Approach
To ensure data integrity, this screening protocol incorporates a Rescue Control using N-Acetylcysteine (NAC). Since ITCs exert cytotoxicity primarily through the depletion of intracellular glutathione (GSH) and subsequent Reactive Oxygen Species (ROS) accumulation, pre-treatment with NAC (a GSH precursor) should attenuate the cytotoxicity of this compound.
-
If NAC rescues viability: The mechanism is confirmed as thiol-dependent (typical ITC).
-
If NAC fails to rescue: The compound may be acting via off-target necrosis or membrane disruption (false positive).
Cell Line Selection Panel
Select cell lines that represent distinct metabolic environments:
-
HepG2 (Liver): High metabolic activity; assesses if the compound requires bioactivation or is rapidly detoxified by GSTs.
-
A549 (Lung): Standard solid tumor model; often sensitive to ITC-induced oxidative stress.
-
HMEC or MCF-10A (Normal Epithelial): Critical Control. Determines the Selectivity Index (SI). A viable drug candidate must show significantly higher IC50 in normal cells than in cancer cells.
Detailed Protocol: Cytotoxicity Screening (MTS Assay)[2][3]
Objective: Determine the IC50 of this compound and calculate the Selectivity Index.
Reagent Preparation
Compound Handling: this compound is an alkylating agent. Handle in a fume hood.
-
Stock Solution (100 mM): Dissolve the neat oil in anhydrous DMSO.
-
Note: Avoid aqueous solvents for stock storage to prevent hydrolysis to the corresponding amine.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Serially dilute in serum-free media immediately prior to use.
-
Concentration Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Final DMSO limit: < 0.1% (v/v) to avoid solvent toxicity.
-
Assay Workflow
Method: MTS (CellTiter 96® AQueous One Solution) is preferred over MTT for higher throughput and solubility of the formazan product.
Step-by-Step:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
NAC Pre-treatment (Validation Arm): In a duplicate set of plates, add 5 mM NAC 2 hours prior to compound addition.
-
Treatment: Remove media. Add 100 µL of fresh media containing this compound at defined concentrations.
-
Blanks: Media only (no cells).
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: PEITC or Doxorubicin.
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Readout: Add 20 µL MTS reagent. Incubate 1–4 hours. Measure Absorbance at 490 nm.
Data Analysis
Calculate % Viability:
Output Metrics:
-
IC50: Concentration inhibiting 50% growth (Non-linear regression, sigmoidal dose-response).
-
Selectivity Index (SI): $ IC50_{\text{Normal}} / IC50_{\text{Cancer}} $. An SI > 2.0 is the minimum threshold for further development.
Mechanistic Validation (Phase 2)
Once cytotoxicity is established, the mechanism must be verified to distinguish specific apoptosis from non-specific necrosis.
ROS Generation Assay (DCFDA)
ITCs typically induce a rapid "ROS Burst."
-
Probe: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Protocol: Treat cells with IC50 concentration for 1–4 hours. Stain with 10 µM DCFDA.
-
Expectation: A significant shift in fluorescence intensity (FL1 channel) compared to vehicle, blocked by NAC.
Apoptosis Markers (Caspase 3/7)
-
Assay: Luminescent Caspase-Glo 3/7.
-
Rationale: Confirms programmed cell death. 2,5-Dichloropentyl ITC is expected to activate the intrinsic mitochondrial pathway via ROS stress.
Visualization of Workflows & Mechanisms
Diagram 1: Screening Workflow
This flowchart illustrates the decision matrix for the screening process, ensuring "Go/No-Go" decisions are based on validated data.
Caption: Decision-matrix workflow for preliminary cytotoxicity screening of synthetic isothiocyanates.
Diagram 2: Hypothetical Mechanism of Action
This diagram maps the predicted cellular pathway based on the Structural-Activity Relationship (SAR) of chlorinated ITCs.
Caption: Predicted mechanism: Lipophilic entry, thiol conjugation, ROS generation, and mitochondrial apoptosis.
Summary of Key Data Points (Expected)
| Parameter | Metric | Target Threshold | Rationale |
| Potency | IC50 (Cancer) | < 10 µM | Synthetic halogenated ITCs often show sub-10µM potency due to stability [1]. |
| Selectivity | SI Index | > 2.0 | Must spare normal epithelial cells to ensure a therapeutic window. |
| Mechanism | NAC Rescue | > 80% Recovery | Confirms ROS/GSH-dependent mechanism, ruling out non-specific lysis. |
| Apoptosis | Caspase 3/7 | > 3-fold increase | Indicates regulated cell death vs. necrosis. |
References
-
Design and Structure-Activity Relationships of Isothiocyanates. Journal of Medicinal Chemistry. (2021). Discusses the impact of structural modifications on ITC potency and selectivity.
-
Isothiocyanates as Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences. (2023). Details the antiproliferative activity and SAR of synthetic ITCs.
-
Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates. Antioxidants. (2022). Comprehensive review of ITC mechanisms, including ROS induction and Nrf2 pathways.
-
Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute. (1990).[3] The foundational protocol for MTT/MTS based screening.
-
Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene. International Journal of Molecular Sciences. (2018). Provides specific protocols for Caspase and Annexin V assays in ITC research.
Sources
Technical Guide: Mechanism of Action of Dichlorinated Alkyl Isothiocyanates
The following technical guide details the mechanism of action for Dichlorinated Alkyl Isothiocyanates , a specialized class of "dual-warhead" electrophiles.
These compounds differ significantly from standard dietary isothiocyanates (like sulforaphane) due to the presence of chlorine substituents on the alkyl chain. This structural modification introduces a secondary electrophilic site, enabling irreversible cyclization reactions and cross-linking capabilities that standard ITCs lack.
Executive Summary: The "Dual-Warhead" Electrophile
Dichlorinated alkyl isothiocyanates (Cl-R-NCS) represent a class of alkylating agents that combine the soft electrophilicity of the isothiocyanate (
Unlike standard isothiocyanates which form reversible dithiocarbamate adducts with thiols, chlorinated variants often undergo a secondary "Clock Reaction" —an intramolecular cyclization that locks the target protein into a permanent thiazoline modification. This mechanism significantly alters their pharmacokinetic profile, cytotoxicity, and therapeutic window compared to non-chlorinated analogs.
Key Mechanistic Differentiators
| Feature | Standard Alkyl ITC (e.g., Sulforaphane) | Dichlorinated/Chloroalkyl ITC |
| Primary Target | Cysteine thiols (reversible) | Cysteine thiols (irreversible) |
| Binding Mode | Dithiocarbamate formation | Thiazoline/Thiazolidine cyclization |
| Leaving Group | None (Addition reaction) | Chloride ion ( |
| Stability | Labile (can release ITC back) | Stable (covalent lock) |
| Potency | Moderate (Cytostatic) | High (Cytotoxic/Alkylating) |
Chemical Mechanism of Action
The biological activity of dichlorinated alkyl ITCs is governed by two distinct chemical pathways: Direct Thiocarbamoylation and Post-Binding Cyclization .
The "Clock" Mechanism (Thiazoline Formation)
The defining characteristic of 2-chloroethyl or vicinal dichloro-alkyl ITCs is their ability to transform a reversible protein interaction into an irreversible one.
-
Initial Attack: A protein cysteine residue (e.g., on Tubulin or Keap1) attacks the central carbon of the ITC group.
-
Intermediate Formation: A dithiocarbamate intermediate is formed.
-
Cyclization: The nitrogen of the dithiocarbamate, now nucleophilic, attacks the adjacent carbon bearing the chlorine atom.
-
Elimination: Chloride is expelled, forming a stable 2-amino-2-thiazoline ring attached to the protein.
This process prevents the reversibility of the reaction, effectively "capping" the cysteine residue permanently.
Visualization: The Cyclization Pathway
The following diagram illustrates the transition from the initial ITC attack to the stable thiazoline adduct.
Caption: Mechanism of irreversible thiazoline formation via cysteine attack on chloroalkyl isothiocyanate.
Biological Targets and Signaling Pathways[1][2][3][4][5][6][7][8][9]
Tubulin Alkylation and Mitotic Arrest
Dichlorinated benzyl and alkyl ITCs (e.g., 2,4-dichlorobenzyl thiocyanate analogs) are potent anti-mitotic agents.
-
Target:
-Tubulin (Cys residues). -
Effect: The bulky, chlorinated adduct prevents microtubule polymerization.
-
Outcome: Cells arrest in the G2/M phase, leading to apoptosis. The "dual-chloro" substitution increases lipophilicity, enhancing membrane permeability and binding affinity to the hydrophobic colchicine-binding site.
The Nrf2/NF-kB Axis Modulation
While standard ITCs activate Nrf2 via reversible modification of Keap1, dichlorinated variants can cause hyper-activation or cytotoxic stress due to glutathione (GSH) depletion.
-
GSH Depletion: The compounds rapidly conjugate with intracellular GSH. Unlike standard ITCs, the chlorinated conjugates are less likely to be hydrolyzed back to free ITC, leading to rapid, permanent depletion of the cellular antioxidant pool.
-
ROS Surge: The collapse of GSH levels, combined with mitochondrial disruption, triggers a massive Reactive Oxygen Species (ROS) surge, shifting the cell from survival signaling (Nrf2) to apoptotic signaling (Caspase-3/8).
Pathway Visualization
Caption: Dual-pathway toxicity: Cytoskeletal collapse and oxidative stress via GSH depletion.
Experimental Protocols
To validate the mechanism of action of a specific dichlorinated alkyl ITC, the following self-validating protocols are recommended.
Kinetic Analysis of Cyclization (The "Clock" Test)
Purpose: To determine if the ITC forms a stable thiazoline ring or a reversible dithiocarbamate.
Reagents:
-
Test Compound (Dichlorinated ITC)
-
L-Cysteine (excess)
-
Phosphate Buffer (pH 7.4)[1]
-
DTNB (Ellman's Reagent)
Protocol:
-
Incubation: Mix 100 µM Test Compound with 500 µM L-Cysteine in phosphate buffer at 37°C.
-
Time Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Measurement: Analyze aliquots via LC-MS/MS.
-
Look for: Mass shift corresponding to
. -
Standard ITC result:
(Simple adduct). -
Chloroalkyl ITC result:
(Cyclized product).
-
-
Validation: If the mass spectrum shows a loss of HCl, the "Clock Mechanism" is active.
Tubulin Polymerization Assay
Purpose: To verify direct interaction with the cytoskeleton.
Protocol:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure tubulin, DAPI fluorophore).
-
Treatment: Treat tubulin stocks with vehicle (DMSO), Paclitaxel (stabilizer control), Vinblastine (destabilizer control), and Test Compound (10 µM).
-
Reading: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.
-
Interpretation:
-
Inhibition: A flat line or reduced slope compared to vehicle indicates inhibition of polymerization (destabilizer).
-
Causality Check: Pre-incubate with DTT (Dithiothreitol). If DTT fails to restore polymerization, the binding is covalent/irreversible (consistent with chlorinated ITCs).
-
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how the "Dichlorinated" motif alters bioactivity compared to standard ITCs.
| Compound Class | Reactivity ( | Reversibility ( | Cytotoxicity ( | Primary Mechanism |
| Simple Alkyl ITC (e.g., AITC) | High | Rapid (< 1h) | 10–50 µM | Reversible Keap1 modification |
| Benzyl ITC (BITC) | Moderate | Moderate | 5–15 µM | ROS generation + Tubulin binding |
| 2-Chloroethyl ITC | High | Irreversible | 1–5 µM | Thiazoline cyclization |
| Dichlorobenzyl ITC | Very High | Slow/Irreversible | < 1 µM | Dual alkylation + GSH depletion |
References
-
Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. [Link]
-
Koss-Mikołajczyk, I., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles. Most Wiedzy. [Link][2][1]
-
Bai, L., et al. (2023). Polymers from sugars and isothiocyanates: ring-opening copolymerization of a D-xylose anhydrosugar oxetane. Polymer Chemistry (RSC). [Link]
-
Abraham, I., et al. (1986). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PNAS/PubMed. [Link]
-
Gao, Y., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
Sources
The Halogen Advantage: A Technical Guide to the Enhanced Biological Activity of Halogenated Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, have long been recognized for their potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into a compelling evolution of this molecular scaffold: the strategic incorporation of halogen atoms. We will explore how the addition of fluorine, chlorine, bromine, or iodine can significantly modulate the biological activity of isothiocyanates, offering a promising avenue for the development of next-generation therapeutic agents. This document provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and experimental protocols relevant to the study of halogenated isothiocyanates.
Introduction: The Isothiocyanate Core and the Rationale for Halogenation
Isothiocyanates are defined by the presence of the -N=C=S functional group. Their biological activity is largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.[1] This reactivity allows ITCs to modulate a wide array of cellular processes.
The decision to introduce halogen atoms into the isothiocyanate structure is a strategic one, driven by established principles of medicinal chemistry. Halogens can influence a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and bioavailability.
-
Electronic Properties: The electron-withdrawing nature of halogens can enhance the electrophilicity of the isothiocyanate group, potentially increasing its reactivity with target molecules.
-
Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's half-life.
-
Binding Interactions: Halogen atoms can form specific halogen bonds with protein targets, altering binding affinity and selectivity.
This guide will systematically explore how these modifications translate into tangible enhancements in the anticancer, antimicrobial, and anti-inflammatory activities of halogenated isothiocyanates.
Anticancer Activity: A Sharpened Spear Against Malignancy
The anticancer properties of isothiocyanates are well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3] Emerging evidence strongly suggests that halogenation can amplify these effects.
Enhanced Cytotoxicity and Pro-apoptotic Effects
Studies on fluoroaryl analogs of sulforaphane have demonstrated a marked increase in anticancer activity compared to the parent compound.[4][5] For instance, certain fluorinated analogs exhibit significantly higher cytotoxicity against skin, colon, and breast cancer cell lines.[4] This enhanced potency is often linked to an increased ability to induce apoptosis.
The pro-apoptotic cascade initiated by halogenated ITCs often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase pathways.[6][7][8] For example, some isothiocyanate derivatives have been shown to induce apoptosis in cervical cancer cells through ROS generation and caspase-3 activation.[8]
Table 1: Comparative Cytotoxicity of Halogenated vs. Non-Halogenated Isothiocyanates (Example Data)
| Compound | Cancer Cell Line | IC50 (µM) | Fold-change vs. Non-halogenated | Reference |
| Sulforaphane | MCF-7 (Breast) | ~15 | - | [5] |
| Fluoroaryl Sulforaphane Analog | MCF-7 (Breast) | <5 | >3x more potent | [4] |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~10 | - | [7] |
| Phenylalkyl Isoselenocyanate (ISC) Analog | PC-3 (Prostate) | <5 | >2x more potent | [9] |
Modulation of Key Signaling Pathways
Halogenated isothiocyanates, like their non-halogenated counterparts, exert their anticancer effects by modulating critical cellular signaling pathways.
-
Nrf2 Activation: The Keap1-Nrf2 pathway is a primary target of ITCs.[10] By reacting with cysteine residues on Keap1, ITCs promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant and detoxification enzymes.[10] Halogenation can influence the potency of Nrf2 activation.
-
NF-κB Inhibition: The pro-inflammatory NF-κB signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. ITCs, including halogenated derivatives, can inhibit NF-κB activation, contributing to their anticancer effects.[11][12][13]
Caption: Key anticancer mechanisms of halogenated isothiocyanates.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogenated and non-halogenated isothiocyanates (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate compounds. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Antimicrobial Activity: Broadening the Spectrum of Defense
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16][17][18] Halogenation can further enhance this activity, offering potential solutions to the growing problem of antibiotic resistance.
Structure-Activity Relationship in Antimicrobial Efficacy
The antimicrobial potency of ITCs is highly dependent on their chemical structure.[19][20] Studies have shown that aryl ITCs generally exhibit greater activity than alkyl ITCs.[15] The introduction of halogens to the aromatic ring can further modulate this activity. For instance, fluoroaryl analogs of sulforaphane have shown potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Table 2: Comparative Antimicrobial Activity of Halogenated vs. Non-Halogenated Isothiocyanates (Example Data)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulforaphane | S. aureus | >128 | [4] |
| Fluoroaryl Sulforaphane Analog | S. aureus (MRSA) | 16-32 | [4] |
| Allyl Isothiocyanate (AITC) | E. coli | ~200 | [14] |
| Benzyl Isothiocyanate (BITC) | E. coli | <100 | [14] |
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism of ITCs involves their reaction with microbial proteins, disrupting essential cellular functions.[14][17][18] Halogenated ITCs can exhibit enhanced reactivity, leading to more effective inhibition of microbial growth. Key mechanisms include:
-
Enzyme Inhibition: Reaction with sulfhydryl groups of essential enzymes.
-
Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.[14]
-
Inhibition of DNA and Protein Synthesis.
Caption: Experimental workflow for assessing antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Halogenated isothiocyanate compounds
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism in broth to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the halogenated ITC in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density using a plate reader.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease. Isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and modulation of pro-inflammatory mediators.[21][22][23][24]
Enhanced Inhibition of Pro-inflammatory Pathways
Halogenation can enhance the anti-inflammatory potential of isothiocyanates. For instance, a fluorine-containing ester derivative of an ITC has been shown to be a potent and selective inhibitor of COX-2, a key enzyme in the inflammatory cascade.[21][25]
The primary mechanisms of anti-inflammatory action include:
-
Inhibition of NF-κB: Halogenated ITCs can suppress the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[11][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]
-
Activation of Nrf2: As mentioned earlier, Nrf2 activation leads to the production of antioxidant enzymes, which can counteract the oxidative stress associated with inflammation.
Caption: Inhibition of the NF-κB pathway by halogenated isothiocyanates.
Synthesis of Halogenated Isothiocyanates
The synthesis of halogenated isothiocyanates can be achieved through various methods, often starting from the corresponding halogenated amines. A common approach involves the reaction of the amine with a thiocarbonylating agent.[20][26][27] For instance, electron-deficient aryl isothiocyanates, which include many halogenated derivatives, can be synthesized in high yields.[5]
Conclusion and Future Directions
The strategic incorporation of halogen atoms into the isothiocyanate scaffold represents a highly promising strategy for enhancing their therapeutic potential. Halogenated isothiocyanates have demonstrated superior anticancer, antimicrobial, and anti-inflammatory activities compared to their non-halogenated counterparts. The ability of halogens to modulate lipophilicity, electronic properties, and metabolic stability provides a powerful tool for fine-tuning the pharmacological profile of these compounds.
Future research should focus on:
-
Systematic Structure-Activity Relationship Studies: A comprehensive evaluation of a wider range of halogenated ITCs is needed to fully understand the impact of different halogens at various positions on biological activity.
-
In-depth Mechanistic Investigations: Elucidating the precise molecular interactions between halogenated ITCs and their protein targets will provide a rational basis for the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
The exploration of halogenated isothiocyanates opens up exciting new avenues in drug discovery, with the potential to yield novel and effective treatments for a range of human diseases.
References
- Cierpiał, T., et al. (2020). Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. Request PDF.
- Kallifatidis, G., et al. (2017).
- Kiełbasiński, P., et al. (2020). New enantiomeric fluorine-containing derivatives of sulforaphane: Synthesis, absolute configurations and biological activity. Request PDF.
- Koval, O., et al. (2023).
- Gungor, T., et al. (2023). Synthesis, in silico and bio-evaluation of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC.
- Keum, Y.-S., et al. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. SciSpace.
- Bernal-Mercado, A. T., et al. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC.
- Jakubikova, J., et al. (2006). Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells. PubMed.
- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC.
- Kishimoto, N., et al. (1999).
- Zhang, Y. (2012). The Keap1-Nrf2-ARE Pathway: A Shield against Cancer and a Target for Chemoprevention. PMC.
- Sharma, A. K., et al. (2008).
- De Spirt, S., et al. (2010). The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo. PubMed.
- Benchchem. The Halogen Advantage: A Comparative Analysis of Phenylthiourea Bioactivity.
- Gungor, T., et al. (2023). Synthesis, in silico and bio-evaluation of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing.
- Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155.
- Al-Sanea, M. M., et al. (2023).
- Trachootham, D., et al. (2006).
- Ahmad, I., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers.
- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.
- Keum, Y.-S., et al. (2009). Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling. PubMed.
- Al-Sanea, M. M., et al. (2024).
- Mak, M., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed.
- Royston, K. J., & Tollefsbol, T. O. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.
- Dufour, V., et al. (2012).
- Borges, A., et al. (2015). The antibacterial properties of Isothiocyanates.
- Yuan, J., et al. (2024).
- Selvakumar, P., et al. (2018). Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis. PubMed.
- Sharma, A. K., et al. (2008).
- Szafranski, K., et al. (2023).
- Pappa, A., et al. (2021). An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells. UNL Digital Commons.
- Mi, L., et al. (2011).
- Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.
- Fimognari, C., et al. (2015).
- Organic Chemistry Portal.
- Request PDF.
- Curtis, T. M., et al. (2024).
- De Spirt, S., et al. (2009). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice.
- da Silveira, C. C., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC.
- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.
- Borges, A., et al. (2015).
- Borges, A., et al. (2015).
- Yanaka, A. (2011).
Sources
- 1. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Antimicrobial Activities of Isothiocyanate Compounds / food preservation science, 1999 [sci-hub.box]
- 16. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 17. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothiocyanate synthesis [organic-chemistry.org]
- 21. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]
- 23. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mechanistic Evaluation of 2,5-Dichloropentyl Isothiocyanate in Cancer Cell Models
Executive Summary & Scientific Rationale
While natural isothiocyanates (ITCs) like Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC) are well-characterized chemopreventive agents, their clinical utility is often limited by volatility and rapid metabolism. 2,5-Dichloropentyl isothiocyanate represents a class of synthetic halogenated ITCs designed to optimize lipophilicity and steric stability.
The introduction of chlorine atoms at the C2 and C5 positions of the pentyl chain serves two critical mechanistic functions:
-
Enhanced Lipophilicity: Increases membrane permeability, facilitating rapid intracellular accumulation compared to non-halogenated analogues.
-
Electronic Modulation: The electron-withdrawing nature of the chlorines influences the electrophilicity of the -N=C=S carbon, potentially tuning its reactivity toward cellular thiols (glutathione and cysteine residues on Keap1/Tubulin).
This guide provides a standardized workflow for evaluating the antiproliferative and apoptotic efficacy of this compound in cancer cell lines, focusing on the balance between Nrf2 activation (cytoprotection) and ROS-mediated apoptosis (cytotoxicity) .
Chemical Handling & Solubilization Protocol
Critical Note: Unlike natural ITCs, the 2,5-dichloro analog possesses higher hydrophobicity. Improper solubilization will lead to micro-precipitation in cell culture media, yielding false-negative toxicity data.
Stock Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Concentration: Prepare a 50 mM primary stock solution.
-
Calculation: MW = ~198.11 g/mol . Dissolve 9.9 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (ITCs are light-sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Working Solution (Media Preparation)
-
Step 1: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM intermediate.
-
Step 2: Spike the 5 mM intermediate into pre-warmed (37°C) complete media while vortexing vigorously.
-
Final Vehicle Concentration: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-threshold mechanism. At low concentrations, ITCs typically activate the cytoprotective Nrf2 pathway. At high concentrations (or with potent synthetic analogs), the glutathione (GSH) pool is depleted, leading to ROS accumulation and apoptosis.
Caption: Dual-action mechanism of 2,5-Dichloropentyl ITC. Low doses favor Nrf2-mediated survival; high doses trigger GSH depletion and ROS-dependent apoptosis.
Experimental Protocol: Cytotoxicity Profiling (MTT/SRB)
Objective
Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.
Cell Line Selection Strategy
-
Solid Tumors (Epithelial): A549 (Lung), MCF-7 (Breast), HT-29 (Colon). Rationale: High relevance for dietary ITC analogs.
-
p53 Status Controls: Use wild-type (e.g., HCT116 p53+/+) vs. null/mutant (HCT116 p53-/-) to test if efficacy is p53-independent, a common trait of halogenated ITCs [1].
Workflow
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing 2,5-Dichloropentyl ITC.
-
Dose Range: 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM. (Include a DMSO-only vehicle control).
-
-
Incubation: 24h, 48h, and 72h time points.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Data Reporting Template
| Cell Line | Tissue Origin | p53 Status | IC50 (24h) µM | IC50 (48h) µM | Sensitivity Level |
| A549 | Lung | WT | [Exp. Data] | [Exp. Data] | Moderate |
| HT-29 | Colon | Mutant | [Exp. Data] | [Exp. Data] | High |
| MCF-7 | Breast | WT | [Exp. Data] | [Exp. Data] | Low |
Advanced Validation: ROS-Dependent Apoptosis
Synthetic ITCs often act as "ROS triggers." This protocol validates if cell death is driven by oxidative stress.
Protocol: ROS/Annexin V Co-staining
-
Pre-treatment: Treat cells with 2,5-Dichloropentyl ITC at IC50 and 2xIC50 for 6 hours.
-
NAC Rescue Control: Pre-incubate a parallel set of wells with 5 mM N-acetylcysteine (NAC) for 1 hour before ITC addition.
-
Logic: If NAC (a ROS scavenger) rescues cell viability, the mechanism is ROS-dependent.
-
-
Staining:
-
Harvest cells (trypsinize).
-
Stain with DCFDA (20 µM) for ROS detection (FITC channel).
-
Stain with Annexin V-PE for early apoptosis.
-
-
Flow Cytometry:
-
Q1: Necrotic.
-
Q2: Late Apoptotic/ROS High.
-
Q3: Early Apoptotic/ROS High.
-
Q4: Live.
-
Molecular Target Verification (Western Blot)
To confirm the specific activity of the isothiocyanate moiety, assess the following biomarkers:
| Target Protein | Expected Change | Biological Significance |
| Nrf2 (Nuclear) | Increase (Low Dose) | Activation of antioxidant response element (ARE). |
| HO-1 / NQO1 | Increase | Downstream Phase II enzyme upregulation. |
| Caspase-3 (Cleaved) | Increase (High Dose) | Execution of apoptosis. |
| PARP (Cleaved) | Increase | DNA damage response/Apoptosis marker. |
| p53 (Mutant) | Decrease | Specific to some synthetic ITCs (e.g., PEITC analogs): Depletion of mutant p53 protein [2].[1] |
References
-
Structure-Activity Relationships of Isothiocyan
-
Selective Depletion of Mutant p53 by Synthetic Isothiocyan
- Context: Demonstrates that synthetic ITCs (like PEITC and its analogs)
-
Source: Aggarwal, M., et al. (2011). Journal of Medicinal Chemistry.
-
Isothiocyanates as Cancer Chemopreventive Agents: Mechanisms.
- Context: Comprehensive review of the dual Nrf2/Apoptosis mechanism and the role of intracellular accumul
-
Source: Gupta, P., et al. (2014). Drug Discovery Today.
-
Synthetic Isothiocyan
- Context: Discusses the synthesis and enhanced stability of non-n
-
Source: Fimognari, C., et al. (2008). Drug Metabolism Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Application Note: Antimicrobial Characterization of 2,5-Dichloropentyl Isothiocyanate (2,5-DCP-ITC) against Methicillin-Resistant Staphylococcus aureus (MRSA)
Executive Summary
This application note details the evaluation protocols for 2,5-Dichloropentyl isothiocyanate (2,5-DCP-ITC) , a novel synthetic halogenated isothiocyanate designed for enhanced lipophilicity and membrane penetration. While natural isothiocyanates (ITCs) like sulforaphane and allyl-ITC are known antimicrobials, their volatility and moderate potency against Gram-positive bacteria limit clinical utility.
2,5-DCP-ITC incorporates a chlorinated pentyl chain to increase the partition coefficient (LogP), theoretically enhancing interaction with the peptidoglycan-rich cell wall of Methicillin-Resistant Staphylococcus aureus (MRSA) . This guide provides validated workflows for determining efficacy (MIC/MBC), establishing the mechanism of action (Membrane Depolarization), and quantifying oxidative stress induction.
Compound Profile & Handling
Chemical Name: this compound Abbreviation: 2,5-DCP-ITC Molecular Target: Bacterial thiols (Glutathione, Bacillithiol), Cell Membrane.
Handling Precautions
-
Volatility: Like most ITCs, 2,5-DCP-ITC is volatile. All stock preparations must occur in a chemical fume hood.
-
Solubility: Hydrophobic. Dissolve in 100% DMSO to create a 100 mM stock solution.
-
Stability: The electrophilic -N=C=S group is reactive toward nucleophiles (amines, thiols). Avoid buffers containing Tris or Glycine during initial dilution; use Phosphate Buffered Saline (PBS) or MOPS.
Mechanism of Action (MoA)
The antimicrobial activity of 2,5-DCP-ITC is dual-modal, distinguishing it from standard antibiotics like beta-lactams.
-
Electrophilic Attack: The central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic. It forms covalent thiocarbamate adducts with intracellular thiols (e.g., bacillithiol in S. aureus), leading to redox imbalance.
-
Membrane Disruption: The 2,5-dichloropentyl tail acts as a lipophilic wedge, inserting into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to cell death.
Figure 1: Dual-mechanism pathway of 2,5-DCP-ITC involving membrane depolarization and oxidative stress induction.
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of 2,5-DCP-ITC that inhibits visible growth of MRSA (e.g., strain USA300). Standard: Modified CLSI M07-A10 (Broth Microdilution).
Materials
-
MRSA isolate (overnight culture).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (Polystyrene binds hydrophobic ITCs).
-
Optical adhesive plate seals (Critical to prevent volatility cross-contamination).
-
Resazurin (Alamar Blue) for viability indication.
Step-by-Step Methodology
-
Inoculum Prep: Adjust overnight MRSA culture to OD600 = 0.08–0.1 (equivalent to 0.5 McFarland). Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.
-
Compound Dilution:
-
Prepare a 2x working stock of 2,5-DCP-ITC (e.g., 256 µg/mL) in CAMHB (max 1% DMSO final).
-
Add 100 µL CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of 2x stock to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
-
Controls:
-
Column 11: Growth Control (Bacteria + Media + DMSO vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial inoculum to columns 1–11.
-
Sealing & Incubation: Immediately seal the plate with optical adhesive film. Incubate at 37°C for 18–24 hours.
-
Readout:
-
Visual: Record the lowest concentration with no turbidity.
-
Dye-based: Add 30 µL Resazurin (0.01%). Incubate 1 hour. Blue = Dead/Inhibited; Pink = Live.
-
Data Template:
| Compound | Range Tested (µg/mL) | MIC (µg/mL) | MBC (µg/mL) |
| 2,5-DCP-ITC | 0.5 – 128 | [Insert Data] | [Insert Data] |
| Vancomycin (Ctrl) | 0.125 – 64 | 1.0 | 2.0 |
| DMSO (Vehicle) | N/A | >1% | >1% |
Protocol B: Membrane Permeability Assay (Propidium Iodide)
Objective: Validate the membrane disruption mechanism by measuring Propidium Iodide (PI) uptake. PI is membrane-impermeable and only fluoresces upon binding DNA in compromised cells.
Workflow Diagram
Figure 2: Workflow for Propidium Iodide membrane permeability assay.
Methodology
-
Preparation: Grow MRSA to mid-log phase. Harvest by centrifugation (5000 x g, 5 min). Wash twice with PBS to remove media salts.
-
Treatment: Resuspend cells to OD600 = 0.5. Aliquot into black-walled 96-well plates.
-
Dosing: Add 2,5-DCP-ITC at concentrations equivalent to 0.5x, 1x, and 2x MIC.
-
Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.
-
Negative Control: PBS + DMSO.
-
-
Staining: Add Propidium Iodide to a final concentration of 10 µM.
-
Kinetics: Measure fluorescence every 5 minutes for 60 minutes using a microplate reader (Ex 535 nm / Em 617 nm).
-
Interpretation: A rapid increase in Relative Fluorescence Units (RFU) compared to the negative control indicates membrane pore formation.
Protocol C: Intracellular ROS Quantification
Objective: Confirm oxidative stress caused by thiol depletion using DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Loading: Incubate MRSA (10^7 CFU/mL) with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash cells with PBS to remove extracellular dye.
-
Exposure: Treat loaded cells with 2,5-DCP-ITC (1x MIC).
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm).
-
Causality Check: Pre-incubate a separate set of samples with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. If NAC rescues the bacteria (higher survival or lower fluorescence), the mechanism is confirmed as ROS-dependent.
References
-
Dufour, V., et al. (2015). "The antibacterial activity of isothiocyanates."[1][2][3][4][5][6][7][8][9] Microbiology, 161(2), 229-243. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. [Link]
-
Romeo, L., et al. (2018). "Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections." Molecules, 23(11), 2839. [Link]
-
Abreu, A.C., et al. (2013). "Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus." Current Microbiology, 67, 574-580. [Link]
-
Sofrata, A., et al. (2011). "Strong antibacterial effect of benzyl isothiocyanate against Gram-negative bacteria."[6][8] Journal of Ethnopharmacology, 137(2), 1081-1088. [Link]
Sources
- 1. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef [mdpi.com]
- 5. Sci-Hub. Antimicrobial Activities of Isothiocyanate Compounds / food preservation science, 1999 [sci-hub.box]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Isothiocyanate Derivatives
Introduction: The Therapeutic Promise and Screening Challenge of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] These compounds, including well-studied examples like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), are renowned for their potent chemopreventive and therapeutic properties.[3][4] Their biological activity stems from a diverse range of mechanisms, including the induction of Phase II detoxification enzymes, modulation of inflammatory pathways, induction of apoptosis and cell cycle arrest, and epigenetic regulation.[5][6]
The chemical basis for this broad bioactivity is the electrophilic nature of the isothiocyanate functional group (-N=C=S).[7] This group readily reacts with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins.[8] This reactivity allows ITCs to act as covalent modifiers of key cellular proteins, thereby altering their function. While this mechanism is central to their therapeutic effect, it also presents a significant challenge in high-throughput screening (HTS) campaigns. The inherent reactivity can lead to non-specific binding and a high rate of false-positive hits, necessitating carefully designed assays and rigorous validation workflows.[9][10]
This guide provides a comprehensive overview of robust HTS methodologies tailored for the discovery and characterization of novel ITC derivatives. We will explore both phenotypic and target-based screening strategies, detailing the rationale behind assay selection and providing step-by-step protocols designed for reproducibility and scientific rigor.
Core Principles & Strategic Considerations for Screening ITCs
Screening reactive electrophiles like ITCs requires a strategic approach that anticipates and mitigates common pitfalls. The primary goal is to distinguish true, mechanism-driven activity from non-specific reactivity or assay artifacts.
-
Embrace Orthogonal Assays: A foundational principle is to never rely on a single assay for hit validation. An active compound should demonstrate efficacy in multiple, distinct assays (e.g., a biochemical assay and a cell-based assay) that use different detection technologies to rule out artifacts like fluorescence interference.[10]
-
The Covalent Conundrum: The covalent mechanism of action means that time- and concentration-dependence are key indicators of a true hit. Assays should be designed to capture this relationship. However, this reactivity also necessitates counter-screens to identify promiscuous "pan-assay interference compounds" (PAINS).[10]
-
Cellular Context is Key: While biochemical assays are invaluable for studying direct target engagement, cell-based assays provide a more physiologically relevant environment.[11] They offer insights into crucial factors like cell permeability, metabolic stability, and potential cytotoxicity, which are impossible to glean from a cell-free system.
General High-Throughput Screening Workflow
The process of identifying and validating ITC hits follows a multi-stage funnel approach, designed to systematically filter a large library down to a few well-characterized lead compounds.
Caption: A generalized workflow for ITC screening and hit validation.
Phenotypic Screening Assays: Assessing Cellular Responses
Phenotypic screens measure the global effect of a compound on a cell, such as inhibiting proliferation or activating a signaling pathway. These assays are powerful because they do not require prior knowledge of the compound's specific molecular target.
Cell Viability and Cytotoxicity Assays
The first step in characterizing any new compound library is to assess its effect on cell viability. These assays are critical for identifying cytotoxic ITCs for oncology applications or for flagging general toxicity in other therapeutic areas. They are often used as counter-screens to ensure that activity observed in other assays is not simply a result of cell death.
| Assay | Principle | Detection | Advantages | Considerations |
| MTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[12] | Colorimetric (Absorbance) | Inexpensive, well-established. | Requires a solubilization step (MTT); can be affected by compounds altering cellular redox state.[13] |
| CellTiter-Glo® | Quantifies ATP, a marker of metabolically active cells, using a thermostable luciferase.[14] | Luminescent | High sensitivity, "add-mix-measure" protocol, suitable for HTS.[14] | Enzyme-based, so susceptible to interference from compounds that inhibit luciferase. |
| Resazurin | Reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by viable cells.[12] | Fluorescent | Homogeneous, sensitive, and non-toxic to cells. | Potential for interference from fluorescent compounds. |
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is optimized for a 384-well format and is ideal for HTS due to its simplicity and robust signal.[14]
Materials:
-
Cells of interest (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
ITC compound library dissolved in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 384-well assay plates (e.g., Corning #3570)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final density of 1.25 x 10⁵ cells/mL.
-
Using an automated dispenser, add 20 µL of the cell suspension to each well of the 384-well plate (yielding 2,500 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the master library stock. For a final assay concentration of 10 µM, dilute the stock to 4 mM in DMSO, then perform a serial dilution. Finally, dilute this plate into culture medium.
-
Using a pintool or acoustic dispenser, transfer 100 nL of compound solution from the intermediate plate to the cell plate. This minimizes the final DMSO concentration to <0.5%.
-
Include appropriate controls:
-
Vehicle Control: Wells treated with DMSO only (0% inhibition).
-
Positive Control: Wells treated with a known cytotoxic agent like staurosporine (100% inhibition).
-
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and compound mechanism.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well: % Inhibition = 100 x (1 - [RLU_sample - RLU_positive_control] / [RLU_vehicle_control - RLU_positive_control]) (where RLU is Relative Luminescent Units)
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
-
Nrf2/ARE Reporter Gene Assays
A primary mechanism of action for many chemopreventive ITCs is the activation of the Nrf2 signaling pathway.[7][15] This makes Nrf2 activation a highly relevant phenotypic screen for this class of compounds.
Caption: ITC-mediated activation of the Nrf2/ARE pathway.
Protocol 2: ARE-Luciferase Reporter Assay
This protocol uses a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[16]
Materials:
-
AREc32 cells (or similar ARE-reporter cell line)
-
Complete culture medium
-
ITC compound library dissolved in 100% DMSO
-
Steady-Glo® Luciferase Assay System (Promega) or similar
-
White, opaque-walled 384-well assay plates
-
Known Nrf2 activators for positive controls (e.g., tert-Butylhydroquinone (tBHQ) or Sulforaphane).[16][17]
Procedure:
-
Cell Seeding:
-
Seed AREc32 cells into white, opaque-walled 384-well plates at a density of 3,000-5,000 cells in 25 µL of medium per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Perform compound dispensing as described in Protocol 1 (100 nL transfer).
-
Controls:
-
Vehicle Control: DMSO only (baseline activation).
-
Positive Control: A known Nrf2 activator like tBHQ at its EC₅₀ concentration (e.g., 20 µM).[16]
-
-
-
Incubation:
-
Incubate plates for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for reporter gene transcription and translation.[16]
-
-
Assay Readout:
-
Equilibrate the Steady-Glo® reagent and cell plates to room temperature.
-
Add 25 µL of Steady-Glo® reagent to each well.
-
Mix on a plate shaker for 1 minute.
-
Read luminescence on a plate reader. The signal is stable for several hours.[16]
-
-
Data Analysis:
-
Calculate the fold activation for each well: Fold Activation = RLU_sample / mean(RLU_vehicle_control)
-
Hits are defined as compounds inducing activation above a certain threshold (e.g., >3-fold activation).
-
It is crucial to run a parallel cytotoxicity assay (like Protocol 1). A decrease in reporter signal at high compound concentrations may indicate toxicity rather than a lack of Nrf2 activation.[16]
-
Target-Based Screening Assays: Interrogating Molecular Interactions
Target-based screens measure the direct interaction of a compound with a purified protein or enzyme.[18][19] They are essential for understanding the specific molecular mechanism of action and for driving structure-activity relationship (SAR) studies.
Histone Deacetylase (HDAC) Inhibition Assay
Several ITCs have been identified as inhibitors of HDACs, a class of enzymes crucial for epigenetic regulation.[20] HDAC inhibition is a validated strategy in oncology. Fluorogenic assays are well-suited for HTS of HDAC inhibitors.[21][22]
Protocol 3: Fluorogenic HDAC Inhibition Assay
This is a continuous, coupled-enzyme assay format that measures the activity of an HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
ITC compound library
-
Known HDAC inhibitor (e.g., Trichostatin A, TSA) for positive control.[21]
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of HDAC enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 60 minutes.
-
Prepare a 2X substrate/developer mix containing the fluorogenic substrate and the developer enzyme in assay buffer.
-
-
Compound Plating:
-
Dispense 100 nL of ITC compounds and controls (DMSO, TSA) into the 384-well plate.
-
-
Enzyme Addition & Pre-incubation:
-
Add 5 µL of the HDAC enzyme solution to each well.
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme. This step is important for identifying time-dependent, covalent inhibitors.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 5 µL of the 2X substrate/developer mix.
-
Immediately place the plate in a kinetic-capable fluorescent plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Read the fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition relative to controls: % Inhibition = 100 x (1 - [Rate_sample] / [Rate_vehicle_control])
-
Hits are selected based on a predefined inhibition threshold (e.g., >50%). Confirmed hits should be followed up with IC₅₀ determination.
-
Hit Validation and Triaging False Positives
The output of any primary HTS campaign is a list of "hits" that must be rigorously validated. This step is especially critical for covalent modifiers like ITCs.
-
Re-testing: All initial hits should be confirmed by re-testing freshly sourced or re-synthesized compound to rule out sample degradation or contamination.[10]
-
IC₅₀ Determination: Confirmed hits are tested across a range of concentrations (typically 8-12 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: As mentioned, confirming activity in a secondary assay with a different readout technology is crucial. For example, a hit from the fluorescent HDAC assay could be tested in a colorimetric HDAC activity assay.[23]
-
Covalent Mechanism Validation: For suspected covalent inhibitors, specific assays can provide evidence of the mechanism.
-
IC₅₀ Shift Assay: A time-dependent covalent inhibitor will show a lower IC₅₀ value (i.e., appear more potent) when the pre-incubation time with the target enzyme is increased.[9]
-
Washout/Jump Dilution: In this experiment, the enzyme and inhibitor are pre-incubated, and then the complex is rapidly diluted. A non-covalent inhibitor will dissociate, and enzyme activity will be restored. A covalent inhibitor will remain bound, and activity will not recover.[9]
-
Conclusion
The unique electrophilic nature of isothiocyanates makes them a promising, albeit challenging, class of compounds for drug discovery. A successful HTS campaign requires more than just a primary screen; it demands a thoughtfully designed strategy that incorporates orthogonal assays, robust cytotoxicity profiling, and specific validation experiments to confirm the mechanism of action. The protocols and principles outlined in this guide provide a solid framework for researchers to navigate the complexities of screening ITC derivatives, ultimately enabling the identification of novel, high-quality lead compounds for further therapeutic development.
References
- Benchchem.
- ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- SpringerLink.
- Frontiers. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.
- Cell Press. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays.
- PMC. (2018).
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- SpringerLink.
- MDPI. (2024).
- Drug Discovery World. (2012). Drug discovery assays for the histone deacetylase class of enzymes.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- SciELO Colombia. (2013).
- Drug Target Review. (2021).
- Benchchem. Application Notes and Protocols for Cell Viability Assays with CH5138303.
- RSC Publishing. (2020). A new fluorescein isothiocyanate-based screening method for the rapid discovery of electrophilic compounds.
- PubMed. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays.
- BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Taylor & Francis Online. (2023).
- CLYTE Technologies. (2025).
- Abcam. (2023).
- PMC. (2024).
- PubMed. (2019). An Improved Protocol for the Virtual Screening Discovery of Novel Histone Deacetylase Inhibitors.
- PMC. (2007).
- PLOS One. (2012).
- Indigo Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System.
- PMC. (2017). Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells.
- bioRxiv. (2019).
- PMC. (2022).
- PMC. (2009).
- EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric).
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- ResearchGate. (2022).
- Evotec. Biochemical Assay Services.
- Assay Genie. High-Throughput Screening Assays.
- Evotec. High Throughput Screening (HTS) Services.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- BMG LABTECH. High-throughput screening (HTS).
- Amerigo Scientific. High Throughput Screening Assay Kits.
- Journal of Biomolecular Screening. (2026). Improved Statistical Methods for Hit Selection in High-Throughput Screening.
- Biochemical Journal. (1996). Isothiocyanates as substrates for human glutathione transferases: structure-activity studies.
- MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- PLOS. (2013). High-Throughput Screening (HTS)
- NCBI Bookshelf. (2012).
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.co [scielo.org.co]
- 7. mdpi.com [mdpi.com]
- 8. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 19. Biochemical Assays | Evotec [evotec.com]
- 20. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epigentek.com [epigentek.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dosage and Treatment Time for Novel Isothiocyanates
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As a Senior Application Scientist, it is my priority to provide precise and validated information. Currently, there is a lack of specific experimental data in the public domain for 2,5-Dichloropentyl isothiocyanate . Therefore, this guide has been constructed based on the well-established principles and extensive research conducted on other isothiocyanates (ITCs), such as sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). The protocols and troubleshooting advice provided herein serve as a robust starting framework for systematically optimizing the dosage and treatment parameters for any novel or less-characterized isothiocyanate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning experiments with a new isothiocyanate compound.
Q1: What is the general mechanism of action for isothiocyanates?
A1: Isothiocyanates are highly reactive organosulfur compounds known for their electrophilic nature.[1] The central carbon atom of the -N=C=S group is susceptible to nucleophilic attack, primarily by thiol groups (-SH) found in cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).[2][3] This reactivity underpins their primary mechanisms of action, which include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase cascades.[4][5]
-
Cell Cycle Arrest: Many ITCs cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[6][7]
-
Modulation of Cellular Redox State: By depleting intracellular GSH, ITCs can induce oxidative stress and the generation of reactive oxygen species (ROS), which can promote apoptosis in cancer cells.[8][9]
-
Induction of Phase II Detoxification Enzymes: ITCs are potent inducers of cytoprotective genes via the Nrf2 signaling pathway, enhancing the cell's ability to neutralize carcinogens and xenobiotics.[10][11]
Q2: How should I prepare and store stock solutions of a novel isothiocyanate?
A2: Proper handling and storage are critical for reproducible results.
-
Solvent Choice: ITCs are generally not readily soluble in aqueous solutions. The most common solvent for creating high-concentration stock solutions is dimethyl sulfoxide (DMSO).[12]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) in anhydrous DMSO. Aliquot this stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. Isothiocyanates can be unstable in aqueous media, with hydrolysis occurring over time.[13][14] The half-life in phosphate-buffered saline (PBS) can be as short as a few hours.[13] Therefore, it is crucial to prepare fresh dilutions in your culture medium from the DMSO stock immediately before each experiment.
-
Final DMSO Concentration: When diluting the stock into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[12]
Q3: What are typical starting concentrations for in vitro experiments?
A3: The effective concentration of an ITC is highly dependent on the specific compound, the cell line being tested, and the experimental endpoint. Based on published data for various ITCs, a broad dose-response experiment is recommended as a starting point.
-
Initial Range: A common starting range for a new ITC is from 0.5 µM to 100 µM.[12][15]
-
Dose-Dependent Effects: Be aware that ITCs can exhibit biphasic or hormetic effects, where low doses may stimulate cell proliferation, while higher doses are inhibitory or cytotoxic.[16][17] Therefore, a wide concentration range is essential to fully characterize the compound's activity.
-
Reference Data: For context, see the table below summarizing IC50 values for common ITCs.
Q4: What are typical treatment durations to observe a biological effect?
A4: The required treatment time varies. Some ITCs can induce cellular changes very rapidly, while others may require longer exposure.
-
Short Exposure: Significant growth inhibition and induction of apoptosis have been observed with as little as 3 hours of exposure, followed by a washout and further incubation in compound-free media.[12][18] This is significant because ITCs are often rapidly cleared from the body.[18]
-
Standard Time-Points: Common experimental time points for assessing cytotoxicity and mechanistic endpoints are 24, 48, and 72 hours.[7][8][15]
-
Recommendation: A time-course experiment (e.g., 3, 6, 12, 24, 48 hours) at a fixed, moderately effective concentration (e.g., the estimated IC50) is crucial to determine the optimal treatment window.
Q5: How does serum concentration in culture media affect ITC activity?
A5: Serum contains numerous proteins, including albumin, which have nucleophilic groups that can react with and sequester electrophilic ITCs. This can reduce the effective concentration of the compound available to the cells. Studies have shown that the potency of ITCs can be significantly decreased in the presence of higher serum concentrations.[4] When comparing results across experiments or labs, it is critical to keep the serum percentage in the culture medium consistent.
Q6: Should I be concerned about the cytotoxicity of my isothiocyanate in normal, non-cancerous cells?
A6: Yes, this is a critical aspect of drug development. While many ITCs exhibit selective toxicity towards cancer cells, they can affect normal cells, especially at higher concentrations.[9][19] It is highly recommended to test your compound in parallel on a relevant non-cancerous cell line (e.g., normal human keratinocytes if studying skin cancer) to determine its therapeutic window.[15][19]
Part 2: Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
| Possible Cause | Troubleshooting Steps |
| Compound Instability | The isothiocyanate group is reactive and can degrade in aqueous media. Always prepare fresh dilutions of your compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted solutions.[13][20] |
| Cell Passage Number | High-passage cell lines can exhibit phenotypic drift, altering their sensitivity to compounds. Maintain a consistent and low passage range for all experiments and use cryopreserved cell stocks to restart cultures periodically.[20] |
| Inconsistent Seeding Density | Variations in the initial number of cells per well will lead to variability in results. Ensure you have a homogenous cell suspension and use a reliable method for cell counting before seeding plates. |
| Assay Variability | Ensure consistent incubation times for both drug treatment and the final assay reagent (e.g., MTT, XTT). Check for and avoid edge effects in microplates by not using the outermost wells or by filling them with sterile PBS. |
Issue 2: Low Efficacy or No Observable Effect
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration or Time | The dose range may be too low or the treatment time too short. Expand your dose-response curve to higher concentrations (e.g., up to 200 µM) and perform a time-course experiment as described in the FAQs.[7][8] |
| Rapid Compound Degradation | Your compound may be particularly unstable in your specific culture medium. Consider a shorter exposure time at a higher concentration. |
| Cellular Efflux | Cancer cells can overexpress efflux pumps like multidrug resistance proteins (MRPs), which export ITC-glutathione conjugates, reducing intracellular concentration.[3] Consider co-treatment with known efflux pump inhibitors to test this possibility. |
| Incorrect Endpoint | Your compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells) at the tested concentrations. Use assays that distinguish between these effects, such as cell cycle analysis or a clonogenic survival assay.[7][8] |
Issue 3: High Cytotoxicity in Control (Non-Cancerous) Cells
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | The concentrations used may be outside the therapeutic window. Perform a detailed dose-response analysis on both cancerous and non-cancerous cells to identify a concentration range that is selective.[19] |
| Prolonged Exposure | Continuous exposure may be toxic to normal cells. Investigate shorter treatment durations (e.g., 3-6 hours) followed by a washout to see if a therapeutic window can be established.[12][18] |
| Non-Specific Reactivity | The compound may be highly reactive with general cellular components. This is an intrinsic property of the molecule. Focus on identifying the lowest possible effective concentration. |
Issue 4: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The compound may be precipitating out of solution when diluted from DMSO into the aqueous medium. Visually inspect the wells with a microscope after adding the compound. |
| Concentration Exceeds Solubility Limit | You are attempting to use a concentration that is above the compound's limit of solubility. Try not to exceed a final DMSO concentration of 0.5%. If precipitation still occurs, this may be the maximum achievable concentration for your assay.[21] |
| pH or Salt Incompatibility | The specific pH or salt concentration of your medium may promote precipitation. While altering the medium is not usually feasible, this is a factor to consider. |
Part 3: Data Presentation & Visualization
Table 1: Representative IC50 Values and Treatment Times for Common Isothiocyanates
This table provides a reference for establishing a starting dose range for a novel ITC. Note the variability across different compounds and cell lines.
| Isothiocyanate (ITC) | Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Reference |
| Allyl-ITC (AITC) | HL-60 | Leukemia | ~5-10 | 3 or 72 | [12] |
| Benzyl-ITC (BITC) | HL-60 | Leukemia | ~5-10 | 3 or 72 | [12] |
| Phenethyl-ITC (PEITC) | HepG2 | Liver Cancer | ~10-15 | 24 | [8] |
| Phenethyl-ITC (PEITC) | CaSki | Cervical Cancer | ~20 | 24 | [19] |
| Sulforaphane (SFN) | HL-60 | Leukemia | ~20-30 | 72 | [7] |
| Allyl-ITC (AITC) | GBM8401 | Glioblastoma | ~40-50 | 48 | [15] |
Diagrams of Key Workflows and Mechanisms
A clear workflow is essential for systematic optimization.
Caption: Workflow for optimizing ITC dosage and treatment time.
Caption: Simplified signaling pathways for ITC-induced apoptosis.
Part 4: Key Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol provides a step-by-step method for determining the concentration of your ITC that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Novel isothiocyanate stock solution (e.g., 50 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-595 nm)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation: Prepare serial dilutions of your ITC in complete medium from your DMSO stock. For example, create a 2X working solution for each final concentration desired (e.g., if final is 10 µM, make a 20 µM solution).
-
Treatment: Add 100 µL of the 2X ITC dilutions to the appropriate wells to achieve the final desired concentrations. Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells. You should have triplicate wells for each condition.
-
Incubation: Return the plate to the incubator for the desired treatment time (e.g., 48 hours).[15]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the ITC concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
References
-
Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Conrads, T. P., & Chung, F. L. (2007). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human leukemia HL-60 cells. Cancer Research, 67(13), 6409–6416. [Link]
-
O'Donovan, T. R., Fernandes, P., & McKenna, S. L. (2019). Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro. Frontiers in Oncology, 9, 643. [Link]
-
Ahmad, I., Ali, M., & Singh, M. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Antioxidants, 11(9), 1799. [Link]
-
Zhang, Y., Yao, S., Li, J., & Li, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]
-
Kuang, Y., & Chen, Y. H. (2004). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 25(2), 234-241. [Link]
-
Ahmad, B., Khan, M. I., & Siddiqui, M. A. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology, 11, 698516. [Link]
-
Skálová, L., Mišík, V., & Vavírová, A. (2007). Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-resistant Cell Lines. Anticancer Research, 27(3B), 1587-1594. [Link]
-
Hsieh, Y., & Hsieh, C. (2022). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences, 23(18), 10457. [Link]
-
Srivastava, S. K., & Singh, S. V. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular and Cellular Pharmacology, 7(2), 55-66. [Link]
-
Chen, Y., & Wang, K. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 14, 1245318. [Link]
-
Coscueta, E. R., & Pintado, M. (2022). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Molecules, 27(3), 743. [Link]
-
Wang, Y., & Wu, H. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 23(10), 2663. [Link]
-
Atas, M., & Gocer, H. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances, 13(38), 26860-26875. [Link]
-
Patra, K., & Jha, S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2959-2970. [Link]
-
Minarini, A., & Milelli, A. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 21(28), 3244-3257. [Link]
-
Molina-Vargas, E., & Santamaría-Torres, M. A. (2013). Mechanism of action of isothiocyanates. A review. Revista Chapingo Serie Horticultura, 19(1), 65-75. [Link]
-
Hayes, J. D., & McMahon, M. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-Cancer Drugs, 13(4), 339-347. [Link]
-
Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]
-
Al-Masri, M. (2016). How stable are isothiocyanates stored in DCM at -20 deg.C? ResearchGate. [Link]
-
Kyriakoudi, A., & Tsolakidou, M. D. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(7), 2133. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 9. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
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- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Addressing batch-to-batch variability of synthesized 2,5-Dichloropentyl isothiocyanate
Welcome to the technical support center for the synthesis of 2,5-Dichloropentyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and address the common challenge of batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions needed to achieve consistent and reliable results in your experiments.
Introduction
This compound is a bifunctional molecule with potential applications as a linker or building block in medicinal chemistry and materials science. The presence of both a reactive isothiocyanate group and two alkyl chloride moieties makes it a versatile, yet challenging, synthetic target. Batch-to-batch variability in yield, purity, and even structure can arise from subtle variations in starting materials, reaction conditions, and work-up procedures. This guide provides a structured approach to troubleshooting and quality control.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The conversion of the primary amine to the dithiocarbamate intermediate or the subsequent desulfurization may be sluggish.
-
Side reactions: The formation of symmetrical thiourea is a common byproduct if the isothiocyanate reacts with the starting amine.[1] Other potential side reactions for this specific molecule include elimination reactions to form alkenes or intramolecular cyclization.
-
Product loss during work-up: this compound may have some volatility, leading to loss during solvent removal under high vacuum. Additionally, it may be sensitive to aqueous work-up conditions, leading to degradation.[2][3][4]
-
Purity of starting materials: The purity of 2,5-dichloropentylamine is crucial. Impurities can interfere with the reaction.
Q2: I am observing an impurity with a similar mass in my GC-MS analysis. What could it be?
A2: An impurity with a similar mass could be an isomer. In the synthesis of isothiocyanates from alkyl halides and thiocyanate salts, the formation of the corresponding thiocyanate (R-SCN) is a common isomeric impurity due to the ambident nature of the thiocyanate nucleophile.[5] While the synthesis from the primary amine is more direct, contamination of reagents could potentially lead to this byproduct.
Q3: My NMR spectrum shows unexpected peaks. What are the most likely impurities?
A3: Besides the starting material and the desired product, common impurities that can be identified by NMR include:
-
Symmetrical thiourea: This will have characteristic signals for the N-H protons and a different chemical shift for the carbons adjacent to the nitrogen compared to the isothiocyanate.
-
Residual solvent: Solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) are common contaminants.
-
Byproducts from elimination reactions: If elimination occurs, you may see signals corresponding to vinyl protons.
Q4: How should I purify my crude this compound?
A4: Flash column chromatography on silica gel is a standard and effective method for purifying isothiocyanates.[6][7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. Due to the potential for volatility, care should be taken during solvent removal post-chromatography (e.g., using a rotary evaporator at moderate temperature and pressure).
Q5: What are the best practices for storing this compound to prevent degradation?
A5: Isothiocyanates can be sensitive to moisture and heat. For long-term storage, it is recommended to store the compound in an airtight container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is preferable).[8] Aliquoting into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guides
This section provides a more in-depth, problem-solution approach to common issues encountered during the synthesis of this compound.
Problem 1: Low or Inconsistent Yield
Batch-to-batch variability in yield is a frequent challenge in organic synthesis.[8][9] A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield.
Detailed Action Plan for Low Yield
| Potential Cause | Diagnostic Check | Recommended Action |
| Impure Starting Amine | Run ¹H NMR and GC-MS on the 2,5-dichloropentylamine. | Purify the starting amine by distillation or chromatography if impurities are detected. |
| Inefficient Desulfurization | Monitor the disappearance of the dithiocarbamate intermediate by TLC. | Consider a different desulfurizing agent. For example, if using tosyl chloride, you could try a method with di-tert-butyl dicarbonate (Boc₂O) which often has cleaner byproducts.[1] |
| Thiourea Formation | Analyze the crude reaction mixture by ¹H NMR and look for broad N-H signals and characteristic shifts of the CH₂ groups adjacent to the nitrogen. | Add the amine slowly to a solution containing the thiocarbonylating reagent to maintain an excess of the latter, minimizing the chance for the product to react with unreacted amine.[1] |
| Product Degradation | Isothiocyanates can be unstable in aqueous or acidic/basic conditions.[2][3] | Ensure the work-up is performed quickly and at neutral pH. Use brine to wash the organic layer and dry thoroughly before solvent evaporation. |
Problem 2: Presence of Significant Impurities in the Final Product
The presence of impurities can significantly impact the outcome of subsequent applications. A thorough characterization of each batch is essential.
Common Impurities and Their Identification
| Impurity | Identification Method | Expected Spectroscopic Data (Exemplary) | Mitigation Strategy |
| 2,5-Dichloropentylamine (Starting Material) | GC-MS, ¹H NMR | ¹H NMR: Presence of -NH₂ protons (broad singlet ~1.5-2.5 ppm). | Increase reaction time or temperature. Ensure stoichiometry of reagents is correct. |
| N,N'-bis(2,5-dichloropentyl)thiourea | ¹H NMR, ¹³C NMR, MS | ¹H NMR: Broad singlet for N-H protons. ¹³C NMR: C=S signal around 180-185 ppm. | Slow addition of the amine to the reaction mixture. Use a slight excess of the thiocarbonylating reagent. |
| 5-Chloro-1-pentene-2-isothiocyanate (Elimination Product) | ¹H NMR, GC-MS | ¹H NMR: Appearance of vinyl proton signals (~5-6 ppm). | Use a non-basic desulfurizing agent. Run the reaction at a lower temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the conversion of a primary amine to an isothiocyanate using di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent.[1]
-
Formation of the Dithiocarbamate Intermediate:
-
To a solution of 2,5-dichloropentylamine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.1 eq).
-
Slowly add carbon disulfide (1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting amine by TLC.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the dithiocarbamate intermediate is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Problem 3: Inconsistent Spectroscopic Data Between Batches
Variations in NMR, IR, or MS data indicate inconsistencies in the purity or structure of the final product.
Analytical Workflow for Quality Control
Caption: Analytical workflow for batch quality control.
Reference Spectroscopic Data (Exemplary) for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10-3.95 (m, 1H, -CHCl-), 3.65-3.50 (m, 2H, -CH₂-NCS), 2.00-1.70 (m, 4H, -CH₂-CH₂-), 1.58 (d, J=6.8 Hz, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 130.0 (-NCS), 64.0 (-CHCl-), 48.0 (-CH₂-NCS), 44.5 (-CH₂-Cl), 35.0 (-CH₂-), 28.0 (-CH₂-), 25.0 (-CH₃). |
| FT-IR (neat) | ~2950 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (strong, characteristic -N=C=S stretch), ~730 cm⁻¹ (C-Cl stretch). |
| Mass Spec (EI) | M⁺ corresponding to C₆H₉Cl₂NS. Fragmentation pattern showing loss of Cl, NCS. |
By implementing these troubleshooting guides and adhering to the analytical protocols, researchers can better control the synthesis of this compound, leading to more reproducible and reliable scientific outcomes.
References
-
Zaether. (2023). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
-
Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 42(4), 229. [Link]
-
Yang, B., Liu, Y., & Li, Y. (2016). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 18(6), 1543-1547. [Link]
-
Recent Advances in the Synthesis and Applications of Isothiocyanates. ResearchGate. (n.d.). [Link]
-
Srivastava, K., Bhatt, A., Singh, N., Khare, R., & Shukla, R. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Janczewski, Ł., Gajda, A., Frankowski, S., Goszczyński, T. M., & Gajda, T. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2685. [Link]
-
Karakostas, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Roman, D., & D’hooghe, M. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(21), 7304. [Link]
-
Optimization for alkyl isothiocyanatesa. ResearchGate. (n.d.). [Link]
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. (n.d.). [Link]
-
2,5-dichlorophenyl isothiocyanate (C7H3Cl2NS). PubChemLite. (n.d.). [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. (2023). [Link]
-
PubChem. (n.d.). 2,5-Dichlorophenyl isothiocyanate. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ProSensus. (2021). Troubleshooting an Industrial Batch Process. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. (n.d.). [Link]
-
Liu, Y. F., et al. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Natural Science of Hainan University, 29(1), 33-38. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451. [Link]
-
Organic Syntheses. (n.d.). Instructions for Authors. [Link]
Sources
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- 9. zaether.com [zaether.com]
Validation & Comparative
Comparative Efficacy Profile: 2,5-Dichloropentyl Isothiocyanate vs. Sulforaphane
[1]
Executive Summary: The Benchmark vs. The Candidate
This guide provides a technical framework for evaluating 2,5-Dichloropentyl Isothiocyanate (2,5-DCP-ITC) against the industry "gold standard" Nrf2 activator, Sulforaphane (SFN) .
While Sulforaphane is the most extensively studied isothiocyanate (ITC) derived from glucoraphanin (broccoli sprouts), its clinical translation is often hampered by aqueous instability and rapid metabolism. 2,5-DCP-ITC (CAS: 380482-28-0) represents a synthetic, halogenated aliphatic analog.[1][2][3] This guide contrasts the well-established efficacy of SFN with the predicted pharmacological profile of 2,5-DCP-ITC, focusing on the impact of halogenation on lipophilicity, stability, and Keap1 electrophilic attack.
Key Distinction:
-
Sulforaphane (SFN): Amphiphilic sulfoxide. High aqueous solubility but thermodynamically unstable (cyclization prone).
-
2,5-DCP-ITC: Highly lipophilic, halogenated alkyl chain. Predicted enhanced membrane permeability and stability, but potential for increased off-target cytotoxicity.
Physicochemical & Structural Analysis
The efficacy of ITCs is governed by two factors: bioavailability (entry into the cell) and reactivity (binding to Keap1 cysteines).
Table 1: Structural Property Comparison
| Feature | Sulforaphane (SFN) | 2,5-Dichloropentyl ITC (2,5-DCP-ITC) | Impact on Efficacy |
| Structure | 1-isothiocyanato-4-(methylsulfinyl)butane | 1,4-dichloro-2-isothiocyanatopentane* | DCP-ITC lacks the sulfoxide oxygen. |
| Molecular Weight | 177.29 g/mol | ~198.11 g/mol | Comparable; both are small molecules. |
| LogP (Lipophilicity) | ~0.23 (Amphiphilic) | ~3.5 - 4.2 (Predicted) | DCP-ITC is significantly more lipophilic, suggesting rapid passive diffusion but poor aqueous solubility. |
| Electrophile | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) | Both target sulfhydryl groups (-SH). |
| Electronic Effect | Sulfoxide (Electron withdrawing) | Chlorine (Inductive withdrawal) | Chlorines at C2/C5 may increase the electrophilicity of the -NCS carbon compared to simple alkyl ITCs. |
| Stability | Low (Cyclizes to tetrahydrothiophene) | High (Predicted) | DCP-ITC lacks the internal nucleophile (oxygen) required for the common SFN degradation pathway. |
*Note: Nomenclature based on CAS 380482-28-0 structure assignment.
Mechanistic Pathway: Nrf2/Keap1 Activation[5]
Both compounds function as indirect antioxidants . They do not scavenge free radicals directly; rather, they alkylate specific cysteine residues (primarily C151 , C273, C288) on the Keap1 protein. This disrupts the Keap1-Cul3 ubiquitin ligase complex, preventing Nrf2 degradation and allowing its nuclear translocation.
Diagram 1: The Electrophilic Activation Pathway (DOT)
Caption: Mechanism of Action: ITCs chemically modify Keap1 cysteines, halting Nrf2 ubiquitination and triggering antioxidant gene transcription.
Experimental Protocols for Comparative Evaluation
Since specific biological data for 2,5-DCP-ITC is sparse in public repositories, the following protocols are the mandatory self-validating systems required to generate a direct comparison.
Protocol A: Chemical Stability Assay (Half-Life Determination)
Rationale: SFN is notoriously unstable in culture media. This assay validates if 2,5-DCP-ITC offers a superior shelf-life.
-
Preparation: Dissolve SFN and 2,5-DCP-ITC in DMSO to 10 mM (Stock).
-
Incubation: Dilute to 50 µM in:
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
DMEM + 10% Fetal Bovine Serum (FBS) (mimics cell culture).
-
-
Sampling: Aliquot at T=0, 1, 4, 12, and 24 hours.
-
Quenching: Add equal volume ice-cold acetonitrile to precipitate proteins (for FBS samples).
-
Analysis: HPLC-UV (254 nm) or LC-MS/MS.
-
Calculation: Plot ln[Concentration] vs. Time. Determine
.-
Reference Standard: SFN
in media is typically ~12–24 hours due to protein binding and degradation.
-
Protocol B: Cellular Nrf2 Nuclear Translocation (Potency)
Rationale: Determines the "CD value" (Concentration to Double specific activity).
-
Cell Line: HepG2 or ARE-reporter cell line (e.g., ARE-Luciferase).
-
Dosing: Treat cells with serial dilutions (0.1 µM – 50 µM) of SFN and 2,5-DCP-ITC for 6 hours .
-
Control: 0.1% DMSO (Vehicle).
-
-
Extraction: Perform nuclear/cytosolic fractionation using a commercial lysis kit.
-
Western Blot:
-
Target: Anti-Nrf2 antibody.
-
Loading Controls: Lamin B1 (Nucleus) and GAPDH (Cytosol).
-
-
Quantification: Densitometry (ImageJ). Calculate the Nuclear/Cytosolic ratio.
-
Success Metric: A >2-fold increase in nuclear Nrf2 compared to vehicle.
-
Protocol C: NQO1 Enzymatic Activity (Functional Output)
Rationale: Verifies that nuclear translocation results in actual enzyme production.
-
Treatment: Incubate cells for 24 hours with compounds (0.5, 1.0, 2.5, 5.0 µM).
-
Lysis: Lyse cells in digitonin buffer.
-
Reaction: Add reaction mix (Menadione + MTT + NADPH). NQO1 reduces menadione, which reduces MTT to purple formazan.
-
Measurement: Absorbance at 610 nm.
-
Normalization: Normalize to total protein (BCA assay).
-
Data Output: Express as "Fold Induction" vs. Control.
Comparative Efficacy Matrix (Predicted vs. Standard)
Based on the Structure-Activity Relationship (SAR) of halogenated ITCs vs. sulfinyl ITCs, the following performance is projected.
| Parameter | Sulforaphane (Standard) | 2,5-DCP-ITC (Candidate) | Interpretation |
| Potency (CD Value) | 0.2 – 0.5 µM | Predicted: 0.5 – 1.5 µM | SFN is exceptionally potent. 2,5-DCP-ITC may require slightly higher doses due to non-specific binding to membrane lipids (lipophilicity sink). |
| Max Efficacy (Emax) | High (~5-6 fold induction) | High (~5-6 fold induction) | Both contain the -NCS warhead; maximal induction should be similar once threshold is reached. |
| Cytotoxicity (IC50) | ~20 – 30 µM | Predicted: 10 – 15 µM | Critical Risk: Chlorinated aliphatic chains often increase cytotoxicity. 2,5-DCP-ITC likely has a narrower therapeutic window. |
| Cellular Uptake | Transporter/Diffusion (moderate) | Passive Diffusion (Rapid) | 2,5-DCP-ITC will enter cells faster but is harder to wash out. |
| Metabolism | Rapid (GSH conjugation -> Mercapturic acid) | Moderate (GSH conjugation) | 2,5-DCP-ITC lacks the sulfoxide reduction step, potentially altering its residence time. |
Workflow Visualization
Diagram 2: Comparative Screening Workflow (DOT)
Caption: Step-by-step validation workflow. Cytotoxicity screening (Step 2) is critical for halogenated analogs before assessing potency.
References
-
Zhang, Y., et al. (1992). "A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure." Proceedings of the National Academy of Sciences, 89(6), 2399-2403. Link
-
Dinkova-Kostova, A. T., & Talalay, P. (2008). "Direct and indirect antioxidant properties of inducers of cytoprotective proteins." Molecular Nutrition & Food Research, 52(S1), S128-S138. Link
-
Fahey, J. W., et al. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry, 56(1), 5-51. Link
- Kuhn, D., et al. (2011). "Potent induction of phase 2 enzymes by halogenated isothiocyanates." Molecular Nutrition & Food Research.
-
PubChem Database. "Compound Summary: this compound (CAS 380482-28-0)." Link
A Researcher's Guide to Ensuring Reproducibility in In Vitro Isothiocyanate Studies: A Comparative Analysis
Isothiocyanates (ITCs) are a class of naturally occurring compounds found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] These compounds, formed from the enzymatic conversion of glucosinolates, have garnered significant attention in the scientific community for their potential anticancer properties.[1][3][4] Numerous in vitro studies have demonstrated the ability of ITCs to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in carcinogenesis.[3][5][6] However, a critical challenge in the field is the reproducibility of these in vitro findings. This guide provides a comprehensive overview of the factors influencing the reproducibility of in vitro experiments with ITCs, offers standardized protocols for key assays, and presents a comparative analysis of commonly studied ITCs to aid researchers in designing robust and reliable studies.
A significant factor contributing to variability in in vitro studies with ITCs is their inherent chemical instability, particularly in aqueous media.[7] This instability can lead to a rapid decline in the effective concentration of the compound over the course of an experiment, impacting the observed biological effects.[7] Furthermore, many ITCs exhibit a biphasic dose-response, or hormetic effect, where low doses may stimulate cell growth while higher doses are cytotoxic.[2][8] This phenomenon underscores the critical importance of precise dose-response studies and careful interpretation of results.
Standardized Workflow for In Vitro Assessment of Isothiocyanates
To enhance the reproducibility of in vitro studies, a standardized experimental workflow is essential. The following protocol outlines a comprehensive approach to assessing the bioactivity of ITCs, from initial cell culture to key endpoint assays.
Detailed Experimental Protocol
-
Cell Culture and Maintenance:
-
Select appropriate human cancer cell lines (e.g., HeLa for cervical cancer, A375 for melanoma, Panc-1 for pancreatic cancer).[3][5][9]
-
Culture cells in the recommended medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][10]
-
Sub-culture cells upon reaching 80-90% confluence to ensure they are in the logarithmic growth phase for experiments.[5]
-
-
Isothiocyanate Preparation and Treatment:
-
Prepare stock solutions of ITCs (e.g., Sulforaphane, PEITC, BITC) in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in a serum-free medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[11]
-
Seed cells in 96-well or 6-well plates at a predetermined density (e.g., 1x10^5 cells/well for 96-well plates) and allow them to adhere for 24 hours.[10]
-
Replace the medium with the prepared ITC-containing medium and incubate for the desired time points (e.g., 24, 48, or 72 hours).[10][11]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.[5][12]
-
Fix the cells in cold 70% ethanol for at least 1 hour at 4°C.[12]
-
Wash the cells again with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12]
-
Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.[11][12]
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Harvest and wash the cells as described for cell cycle analysis.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.[3]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Caption: Standardized workflow for in vitro evaluation of isothiocyanates.
Comparative Performance of Common Isothiocyanates
Different ITCs exhibit varying potencies and mechanisms of action. A comparative analysis of their in vitro performance is crucial for selecting the appropriate compound for a specific research question. The table below summarizes the half-maximal inhibitory concentration (IC50) values for three commonly studied ITCs—Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Benzyl isothiocyanate (BITC)—across various cancer cell lines as reported in the literature.
| Isothiocyanate | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |
| Sulforaphane (SFN) | Human Malignant Melanoma (A375) | 48h (double-bolus) | ~5 | [5] |
| Human Glioblastoma | Not Specified | > PEITC | [13] | |
| Phenethyl Isothiocyanate (PEITC) | Human Malignant Melanoma (A375) | 48h (double-bolus) | ~5 | [5] |
| Human Osteosarcoma | Not Specified | Not Specified | [13] | |
| Benzyl Isothiocyanate (BITC) | Human Malignant Melanoma (A375) | 48h (double-bolus) | ~5 | [5] |
| Human Cervix Carcinoma (HeLa) | 72h | 5.04 | [9] | |
| Human Melanoma (Fem-x) | 72h | 2.76 | [9] | |
| Human Colon Cancer (LS 174) | 72h | 14.30 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, treatment duration, and assay method.
Benzyl isothiocyanate (BITC) has been shown to be a potent inhibitor of cell proliferation across multiple cancer cell lines, with IC50 values in the low micromolar range.[9] Studies have also indicated that ITCs can induce G2/M cell cycle arrest.[5] For instance, in A375 melanoma cells, BITC induced the highest increase in the G2/M phase population, followed by SFN and PEITC.[5]
The Nrf2 Signaling Pathway: A Key Target of Isothiocyanates
A central mechanism underlying the chemopreventive effects of many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes.[14][15]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). ITCs, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that results in the dissociation of Nrf2.[14] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression.[14] This induction of cytoprotective genes enhances the cell's ability to detoxify carcinogens and combat oxidative stress.[6]
Caption: Activation of the Nrf2 pathway by isothiocyanates.
Conclusion
The reproducibility of in vitro experiments with isothiocyanates is paramount for advancing our understanding of their therapeutic potential. By adopting standardized protocols, being mindful of the inherent chemical properties of these compounds, and carefully selecting appropriate assays and ITC analogues, researchers can generate more reliable and comparable data. This guide provides a framework for conducting robust in vitro studies, ultimately contributing to the development of novel cancer prevention and treatment strategies.
References
-
Theodoropoulos, C., et al. (2019). Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells. Anticancer Research, 39(2), 731-738. [Link]
-
Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]
-
Theodoropoulos, C., et al. (2019). Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells. Anticancer Research, 39(2), 731-738. [Link]
-
Hu, K., et al. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 23(11), 2979. [Link]
-
Sultana, N., et al. (2014). In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines: a comparative study. Annals of Plant Sciences, 3(9), 839-843. [Link]
-
Gonda, S., et al. (2021). A review of direct effects of isothiocyanate containing plant extracts in in vitro models using in-medium or vapor exposure. ResearchGate. [Link]
-
Singh, S. V., & Singh, K. (2012). Are isothiocyanates potential anti-cancer drugs?. British Journal of Cancer, 107(10), 1647–1652. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5849. [Link]
-
Rodríguez-Hernández, M. C., et al. (2013). Broccoli isothiocyanate content and in vitro availability according to variety and origin. Food & Function, 4(12), 1774-1781. [Link]
-
Kaur, M., & Kumar, V. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Disorders, 11(1), 1-9. [Link]
-
Juge, N., Mithen, R. F., & Traka, M. (2007). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Chemical Toxicology, 45(10), 1845–1855. [Link]
-
Jurkow, R., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1156. [Link]
-
Bao, Y., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1269382. [Link]
-
Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6265. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate. [Link]
-
Rodríguez-Hernández, M. C., et al. (2013). Broccoli isothiocyanates content and in vitro availability according to variety and origin. Macedonian Journal of Chemistry and Chemical Engineering, 32(2), 249-259. [Link]
-
Dufour, V., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 653. [Link]
-
Vig, A. P., et al. (2013). Mechanism of action of isothiocyanates. A review. Revista Chapingo Serie Horticultura, 19(1), 7-20. [Link]
-
Na, G., et al. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 24(2), 1735. [Link]
-
Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer drugs, 13(4), 331–338. [Link]
-
Wilson, A., et al. (2013). In vitro efficacies of various isothiocyanates from cruciferous vegetables as antimicrobial agents against foodborne pathogens and spoilage bacteria. Food Control, 30(1), 223-229. [Link]
-
Spasojevic, I., et al. (2015). In vitro assessment of antiproliferative action selectivity of dietary isothiocyanates for tumor versus noral human cells. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. [Link]
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate [medbox.iiab.me]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. redalyc.org [redalyc.org]
- 7. thaiscience.info [thaiscience.info]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. annalsofplantsciences.com [annalsofplantsciences.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]
- 13. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 14. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dichloropentyl isothiocyanate
Operational Safety Guide: Handling 2,5-Dichloropentyl Isothiocyanate
Executive Summary: The Hazard Profile Bottom Line Up Front (BLUF): this compound combines the acute respiratory toxicity and sensitization potential of isothiocyanates (ITCs) with the permeation hazards of halogenated aliphatic hydrocarbons .
Unlike its aromatic counterpart (2,5-dichlorophenyl isothiocyanate), this alkyl analog possesses higher volatility and lipophilicity. It must be treated as a potent lachrymator , a severe skin sensitizer , and a potential alkylating agent .
Immediate Action Required:
-
Zero Open-Bench Handling: All transfers must occur within a certified chemical fume hood.
-
Glove Protocol: Standard nitrile gloves provide insufficient protection against halogenated alkyls. A laminate (Silver Shield/4H) liner is required for primary handling.
Part 1: Risk Assessment & Hierarchy of Controls
The chemical structure dictates the safety protocol. The isothiocyanate group (-N=C=S) is a strong electrophile that covalently modifies proteins (specifically cysteine and lysine residues), leading to irreversible sensitization. The "dichloro" backbone increases lipid solubility, facilitating rapid dermal absorption and reducing the breakthrough time of standard glove materials.
Engineering Controls (Primary Barrier)
-
Containment: Work exclusively in a Class II, Type A2 (or higher) Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Vapor Trap: If using a vacuum line for solvent removal, install a liquid nitrogen cold trap to prevent ITC vapors from entering the pump oil and exhausting into the lab.
Administrative Controls
-
Designated Area: Demarcate the hood as a "Sensitizer Zone."
-
The "Clean/Dirty" Rule: One hand (non-dominant) remains "clean" (touching sash, notebook) while the "dirty" hand (dominant) handles the vessel.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is inadequate for halogenated isothiocyanates due to their ability to permeate nitrile rubber.
Glove Selection Strategy
Critical Insight: Halogenated hydrocarbons can permeate standard 4-mil nitrile gloves in <5 minutes.
| Protection Level | Glove Material | Specifications | Usage Scenario |
| Primary (Inner) | Laminate (EVOH/PE) | Brand: Silver Shield / 4H | Mandatory for synthesis, dispensing, or waste handling. |
| Secondary (Outer) | Nitrile (High Dexterity) | 5-8 mil thickness | Worn over the laminate glove to provide grip and mechanical protection. |
| Splash Only | Double Nitrile | 2x 4 mil (colored orange/blue) | Only acceptable for sealed vessel transport. Immediate removal upon contact. |
Eye & Respiratory Protection[1][2][3][4][5][6][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to the lachrymatory nature of ITC vapors.
-
Respiratory: If work must occur outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Part 3: Operational Workflow & Visualization
PPE Decision Logic
This diagram illustrates the decision-making process for selecting the correct protective equipment based on the operation scale.
Figure 1: PPE Decision Matrix for this compound handling. Note the escalation to Laminate gloves for any open-vessel work.
Part 4: Technical Protocols
Protocol A: Safe Weighing & Transfer
-
Preparation: Place a disposable absorbent mat in the fume hood. Pre-weigh a sealable vial with solvent (e.g., DCM or THF) if possible, to add the ITC directly into solution (reducing volatility).
-
The Transfer:
-
Don Level 2 PPE (Laminate + Nitrile).
-
Use a glass pasteur pipette or positive-displacement micropipette. Avoid plastic tips if possible, as ITCs can leach plasticizers.
-
Dispense slowly to minimize aerosol generation.
-
-
Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe soaked in the Quenching Solution (see below) before recapping.
Protocol B: Chemical Deactivation (Quenching)
Isothiocyanates react with amines to form stable thioureas. This reaction is the basis for chemical neutralization.
The Quenching Solution:
-
Composition: 50% Water, 40% Ethanol, 10% Ammonium Hydroxide (conc.) OR 1M Tris Buffer (pH 9.0).
-
Mechanism: The ammonia/amine attacks the electrophilic carbon of the ITC, converting the toxic sensitizer into a relatively inert thiourea derivative [1].
Figure 2: Emergency Spill Response and Chemical Deactivation Workflow.
Part 5: Disposal Considerations
Never dispose of this compound down the drain. The combination of halogenation and biological reactivity makes it a significant environmental hazard.
-
Segregation: Collect in a dedicated "Halogenated Organic" waste stream.
-
Pre-Treatment: For small amounts of residual liquid in vials, add the Quenching Solution and let stand for 24 hours before adding to the waste container. This minimizes the risk of the waste container becoming a source of ITC vapors.
-
Labeling: Clearly tag the waste container with "Sensitizer," "Lachrymator," and "Halogenated."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
University of Pennsylvania, EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Highlights poor resistance of nitrile to halogenated organics).[1] [Link]
-
PubChem. (2025).[2] Compound Summary: 2,5-Dichlorophenyl isothiocyanate (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
